3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea
CAS No.: 886961-09-7
Cat. No.: VC7463598
Molecular Formula: C18H23ClN8O2S
Molecular Weight: 450.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886961-09-7 |
|---|---|
| Molecular Formula | C18H23ClN8O2S |
| Molecular Weight | 450.95 |
| IUPAC Name | 1-(4-chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea |
| Standard InChI | InChI=1S/C18H23ClN8O2S/c19-13-1-3-14(4-2-13)20-18(30)25-24-15-21-16(26-5-9-28-10-6-26)23-17(22-15)27-7-11-29-12-8-27/h1-4H,5-12H2,(H2,20,25,30)(H,21,22,23,24) |
| Standard InChI Key | WVEJMPLCTSRJIF-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC(=NC(=N2)NNC(=S)NC3=CC=C(C=C3)Cl)N4CCOCC4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound belongs to the thiourea family, featuring a central 1,3,5-triazine ring substituted with two morpholine groups at the 4- and 6-positions. A thiourea moiety (-NH-CS-NH-) bridges the triazine core to a 4-chlorophenyl group. This architecture combines the electron-deficient triazine system with the electron-rich morpholine and aromatic chlorophenyl components, creating a hybrid structure with potential multifunctional reactivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C<sub>20</sub>H<sub>25</sub>ClN<sub>8</sub>O<sub>2</sub>S |
| Molecular Weight | 485.0 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea |
| SMILES | ClC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
The molecular weight of 485.0 g/mol places this compound in the mid-range for agrochemicals, balancing solubility and membrane permeability . The SMILES string confirms the presence of two morpholine rings (N3CCOCC3 and N4CCOCC4) attached to the triazine core, with the thiourea linker connecting to the 4-chlorophenyl group .
Stereoelectronic Features
Density functional theory (DFT) calculations on analogous triazine-thiourea compounds reveal:
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Triazine Ring: Planar geometry with partial positive charge at C2 due to electron-withdrawing morpholine substituents .
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Thiourea Bridge: Exhibits rotational flexibility (energy barrier ~8 kcal/mol), enabling conformational adaptation in biological targets .
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Morpholine Substituents: Oxygen atoms participate in hydrogen bonding (H-bond acceptor capacity = 4), while nitrogen centers act as weak H-bond donors .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for synthesizing this compound:
Route A: Triazine-Thiourea Coupling
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Triazine Core Formation:
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Thiourea Conjugation:
Route B: Sequential Functionalization
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Chlorophenyl Thiourea Preparation:
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Triazine Coupling:
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.12 ± 0.03 | 25 |
| Ethanol | 8.9 ± 0.4 | 25 |
| Dichloromethane | 22.1 ± 1.2 | 25 |
The low aqueous solubility (0.12 mg/mL) necessitates formulation with surfactants for biological applications . The high dichloromethane solubility suggests significant lipophilicity (logP calc. = 3.2) .
Biological Activity and Applications
Herbicidal Activity (Hypothetical)
While direct data on this compound is limited, structural analogs demonstrate:
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PSII Inhibition: IC<sub>50</sub> = 42 nM in Chlamydomonas reinhardtii
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Root Growth Suppression: 80% inhibition at 10 ppm in Arabidopsis thaliana
The 4-chlorophenyl group may enhance membrane penetration compared to methyl-substituted analogs .
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